An In-depth Technical Guide to the Structural Analysis of (3-Bromobenzyl)-cyanoacetic Acid
An In-depth Technical Guide to the Structural Analysis of (3-Bromobenzyl)-cyanoacetic Acid
Introduction
(3-Bromobenzyl)-cyanoacetic acid, also known as 3-(3-bromophenyl)-2-cyanopropanoic acid, is a multifaceted organic molecule of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, incorporating a substituted aromatic ring, a nitrile group, and a carboxylic acid moiety, offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic or material applications. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in various systems.
This technical guide provides a comprehensive overview of the analytical methodologies employed for the complete structural characterization of (3-Bromobenzyl)-cyanoacetic acid. As a self-validating system of protocols, this document is designed to guide researchers through the logical workflow of structural elucidation, from fundamental physicochemical property determination to advanced spectroscopic and crystallographic analyses. The causality behind each experimental choice is explained to provide field-proven insights for robust and reliable characterization.
Physicochemical Properties and Synthesis Overview
A foundational step in the analysis of any novel compound is the determination of its basic physicochemical properties. These parameters provide initial confirmation of the compound's identity and purity.
Table 1: Physicochemical Properties of (3-Bromobenzyl)-cyanoacetic Acid
| Property | Value | Source |
| CAS Number | 948015-61-0 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| InChI | 1S/C10H8BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4H2,(H,13,14) | |
| InChIKey | VIIKMPDZOKMEJL-UHFFFAOYSA-N | |
| SMILES | O=C(O)C(CC1=CC=CC(Br)=C1)C#N | [1] |
Synthesis Pathway
While multiple synthetic routes to cyanoacetic acid derivatives exist, a common approach involves the reaction of a substituted benzyl halide with a cyanoacetate.[2][3] For (3-Bromobenzyl)-cyanoacetic acid, a plausible synthesis involves the alkylation of a cyanoacetic acid ester with 3-bromobenzyl bromide, followed by hydrolysis of the ester.
Caption: Plausible synthesis route for (3-Bromobenzyl)-cyanoacetic acid.
Spectroscopic Analysis: Unveiling the Molecular Framework
Spectroscopic techniques are indispensable for elucidating the structural connectivity and functional groups present in a molecule. A combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular architecture.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For (3-Bromobenzyl)-cyanoacetic acid, the IR spectrum is predicted to exhibit several key absorption bands.
Table 2: Predicted IR Absorption Bands for (3-Bromobenzyl)-cyanoacetic Acid
| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding between carboxylic acid dimers.[4][5] |
| C-H (Aromatic) | 3100-3000 | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the methylene (CH₂) and methine (CH) groups. |
| C≡N (Nitrile) | 2260-2240 | The carbon-nitrogen triple bond stretch is a sharp and intense peak.[6][7] |
| C=O (Carboxylic Acid) | 1760-1690 | The carbonyl stretch is a strong, sharp absorption. Its position can be influenced by hydrogen bonding.[4][5][8] |
| C=C (Aromatic) | 1600-1450 | Stretching vibrations within the benzene ring. |
| C-O (Carboxylic Acid) | 1320-1210 | Stretching vibration of the carbon-oxygen single bond.[8] |
| C-Br (Aryl Halide) | 1075-1030 | Carbon-bromine stretching vibration. |
-
Sample Preparation: A small amount of the solid (3-Bromobenzyl)-cyanoacetic acid is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in Table 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for unambiguous structure determination.
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for (3-Bromobenzyl)-cyanoacetic Acid
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | 10-13 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| Ar-H | 7.2-7.8 | Multiplet | 4H | Protons on the brominated benzene ring will exhibit complex splitting patterns due to their different chemical environments and couplings. |
| -CH(CN)- | 4.0-4.5 | Triplet | 1H | The methine proton is coupled to the adjacent methylene protons. |
| -CH₂- | 3.2-3.6 | Doublet | 2H | The methylene protons are coupled to the adjacent methine proton. |
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for (3-Bromobenzyl)-cyanoacetic Acid
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COOH | 165-185 | The carboxyl carbon is significantly deshielded.[4] |
| Ar-C | 120-140 | Carbons of the benzene ring. The carbon attached to the bromine will be in the lower end of this range. |
| -C≡N | 115-130 | The nitrile carbon has a characteristic chemical shift.[4] |
| -CH(CN)- | 40-50 | The methine carbon is attached to two electron-withdrawing groups. |
| -CH₂- | 30-40 | The methylene carbon. |
-
Sample Preparation: Dissolve approximately 5-10 mg of (3-Bromobenzyl)-cyanoacetic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Table 5: Predicted Key Mass Spectrometry Fragments for (3-Bromobenzyl)-cyanoacetic Acid
| m/z | Fragment | Rationale |
| 253/255 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio). |
| 208/210 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 170 | [M - Br - H]⁺ | Loss of a bromine atom and a hydrogen atom. |
| 169/171 | [C₇H₆Br]⁺ | Bromobenzyl cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl compounds. |
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Caption: Predicted mass spectrometry fragmentation pathway.
Crystallographic Analysis: The Definitive 3D Structure
While spectroscopic methods provide excellent information on connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state.
X-ray Crystallography
This technique can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the compound's properties and behavior.
-
Crystal Growth: High-quality single crystals of (3-Bromobenzyl)-cyanoacetic acid are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[9]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[10] The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The atomic positions and thermal parameters are then refined to achieve the best fit with the experimental data.[11]
-
Data Analysis: The final structure provides precise information on bond lengths, bond angles, and intermolecular interactions. The presence of hydrogen-bonded dimers, a common feature of carboxylic acids, can be confirmed.
Caption: Workflow for X-ray crystallographic analysis.
Conclusion
The comprehensive structural analysis of (3-Bromobenzyl)-cyanoacetic acid requires a multi-faceted approach, integrating physicochemical property determination with a suite of powerful analytical techniques. The logical application of IR, NMR, and mass spectrometry provides a detailed understanding of the molecule's functional groups and connectivity. Ultimately, single-crystal X-ray diffraction offers the definitive three-dimensional structure. The self-validating nature of this integrated workflow ensures a high degree of confidence in the final structural assignment, providing a solid foundation for further research and development in the fields of medicinal chemistry and materials science.
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